molecular formula C15H12N2O2 B6376496 5-(3-Acetylaminophenyl)-3-cyanophenol CAS No. 1261985-97-0

5-(3-Acetylaminophenyl)-3-cyanophenol

Cat. No.: B6376496
CAS No.: 1261985-97-0
M. Wt: 252.27 g/mol
InChI Key: RJAJHQFQHBOTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Acetylaminophenyl)-3-cyanophenol: is an organic compound that features a phenyl ring substituted with an acetylamino group at the 3-position and a cyano group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylaminophenyl)-3-cyanophenol typically involves multi-step organic reactions. One common method includes the nitration of a suitable phenol derivative, followed by reduction to form the corresponding amine. The amine is then acetylated to introduce the acetylamino group. Finally, the cyano group is introduced through a cyanation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of catalysts to improve yield and selectivity during acetylation and cyanation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential applications in the development of enzyme inhibitors.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as a pharmaceutical agent.
  • Explored for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-3-cyanophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the acetylamino group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

    5-(3-Aminophenyl)-3-cyanophenol: Lacks the acetyl group, which may affect its reactivity and biological activity.

    5-(3-Acetylaminophenyl)-3-hydroxyphenol:

Uniqueness: 5-(3-Acetylaminophenyl)-3-cyanophenol is unique due to the presence of both the acetylamino and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(3-cyano-5-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10(18)17-14-4-2-3-12(7-14)13-5-11(9-16)6-15(19)8-13/h2-8,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAJHQFQHBOTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684838
Record name N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-97-0
Record name N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.